molecular formula C6H8N4S B13794403 Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-

Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-

Katalognummer: B13794403
Molekulargewicht: 168.22 g/mol
InChI-Schlüssel: IPQBAYISRVLBNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- is a chemical compound with the molecular formula C6H8N4S It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- typically involves the reaction of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol with acetonitrile under specific conditions. One common method involves dissolving the triazole-thiol in a solvent such as dimethylformamide (DMF) and adding a base like cesium carbonate (Cs2CO3) to facilitate the reaction . The reaction mixture is then heated to a specific temperature to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetonitrile,[(4,5-diphenyl-4H-1,2,4-triazol-3-YL)thio]-: Similar structure but with phenyl groups instead of methyl groups.

    Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)oxy]-: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness

Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. The presence of the sulfur atom also imparts distinct chemical and physical properties compared to its oxygen or phenyl-substituted analogs .

Eigenschaften

Molekularformel

C6H8N4S

Molekulargewicht

168.22 g/mol

IUPAC-Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C6H8N4S/c1-5-8-9-6(10(5)2)11-4-3-7/h4H2,1-2H3

InChI-Schlüssel

IPQBAYISRVLBNK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N1C)SCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.